Midodrine D6 Hydrochloride
Overview
Description
Midodrine (D6 hydrochloride) is a synthetic sympathomimetic amine that acts as a vasopressor and antihypotensive agent. It is primarily used to treat conditions such as orthostatic hypotension and dysautonomia by raising blood pressure. Midodrine was approved by the United States Food and Drug Administration in 1996 and is available as a generic drug .
Scientific Research Applications
Midodrine (D6 hydrochloride) has a wide range of scientific research applications:
Medicine: Primarily used to treat orthostatic hypotension and dysautonomia.
Industry: Employed in the production of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Midodrine (D6 hydrochloride) is a prodrug that is metabolized to form its active metabolite, desglymidodrine. Desglymidodrine acts as an agonist at alpha-adrenergic receptors in the arteriolar and venous vasculature, leading to increased vascular tone and elevated blood pressure . This mechanism involves the activation of alpha-1 adrenergic receptors, which results in vasoconstriction and increased systemic blood pressure .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Midodrine D6 Hydrochloride interacts with peripheral alpha-1 adrenergic receptors . The interaction with these receptors leads to veno- and arteriolar constriction, thereby increasing cardiac output and peripheral resistance .
Cellular Effects
This compound affects various types of cells by interacting with peripheral alpha-1 adrenergic receptors . This interaction leads to an increase in cardiac output and peripheral resistance , which can influence cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion into desglymidodrine , which is an agonist of peripheral alpha-1 adrenergic receptors . This leads to veno- and arteriolar constriction, thereby increasing cardiac output and peripheral resistance .
Temporal Effects in Laboratory Settings
It is known that it is rapidly converted into its active metabolite and therefore has a short half-life .
Dosage Effects in Animal Models
It is known that Midodrine (5 mg/kg) increases mean arterial pressure (MAP) and decreases heart rate in normotensive rats .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to its conversion into desglymidodrine . This process involves enzymatic hydrolysis .
Transport and Distribution
It is known that it does not cross the blood-brain barrier .
Subcellular Localization
It is known that it does not cross the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions
Midodrine (D6 hydrochloride) can be synthesized through a multi-step process. One common method involves the reaction of 2-amino-1-(2,5-dimethoxyphenyl) ethanol with an N-protected glycine in the presence of 1,1’-carbonyldiimidazole (CDI). The amino protecting group is then removed by deprotection . This process is efficient and cost-effective, with all intermediates and reagents posing no significant safety risks .
Industrial Production Methods
Industrial production of Midodrine (D6 hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The final step involves the formation of the hydrochloride salt by reacting Midodrine with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
Midodrine (D6 hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Midodrine can be oxidized to form desglymidodrine, its active metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Midodrine can undergo substitution reactions, particularly involving its amine and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Substitution: Reagents such as diacetylmethane/oxymethylene in an acetate buffer can be used.
Major Products Formed
Desglymidodrine: The primary active metabolite formed through oxidation.
Fluorescent Dihydrolutidine Derivative: Formed through a substitution reaction with diacetylmethane/oxymethylene.
Comparison with Similar Compounds
Similar Compounds
Fludrocortisone: Another compound used to treat orthostatic hypotension, but it acts as a mineralocorticoid.
Uniqueness
Midodrine (D6 hydrochloride) is unique in its specific action as an alpha-adrenergic agonist, which directly increases vascular tone and blood pressure. Unlike fludrocortisone, which acts on mineralocorticoid receptors, or droxidopa, which is converted to norepinephrine, Midodrine’s direct action on alpha-adrenergic receptors provides a distinct mechanism of action .
properties
IUPAC Name |
2-amino-N-[2-[2,5-bis(trideuteriomethoxy)phenyl]-2-hydroxyethyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQZNBCJBRZDT-TXHXQZCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CNC(=O)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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